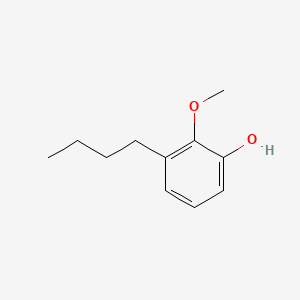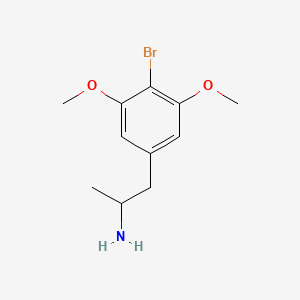
4-Bromo-3,5-dimethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dimethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. In his book PiHKAL, the dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours. It produces analgesia, numbness, and reduction of physical feeling .
Métodos De Preparación
The synthesis of 4-Bromo-3,5-dimethoxyamphetamine typically involves the bromination of 3,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to control the rate of bromination and to ensure the selective substitution at the 4-position .
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic drug. the general principles of organic synthesis and bromination reactions would apply.
Análisis De Reacciones Químicas
4-Bromo-3,5-dimethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dimethoxyamphetamine has been studied for its effects on the central nervous system. It has been used in research to understand the mechanisms of psychedelic drugs and their impact on brain function. Studies have shown that it can produce alterations in perception, mood, and cognition, making it a valuable tool for studying the neurochemical basis of these effects .
Its structure can serve as a template for the development of new therapeutic agents targeting specific neurotransmitter systems .
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. The activation of this receptor leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in the characteristic effects of the compound .
Comparación Con Compuestos Similares
4-Bromo-3,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also has psychedelic properties and acts as a 5-HT2A receptor agonist.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar to DOB, DOI is a potent psychedelic and has a similar mechanism of action.
2,5-Dimethoxy-4-chloroamphetamine (DOC): This compound is another psychedelic amphetamine with similar effects and receptor interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and potency.
Propiedades
Número CAS |
32156-34-6 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3 |
Clave InChI |
FAVLJTSHWBEOMA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


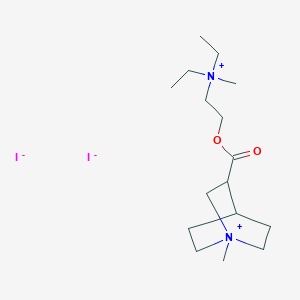
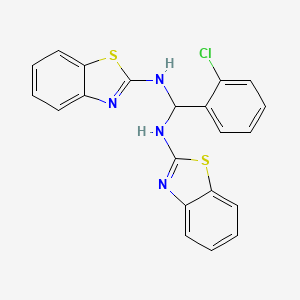
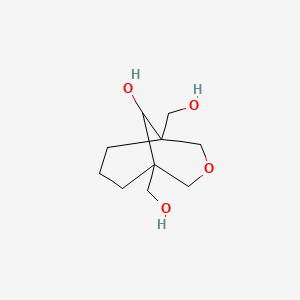
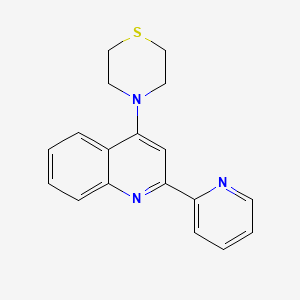

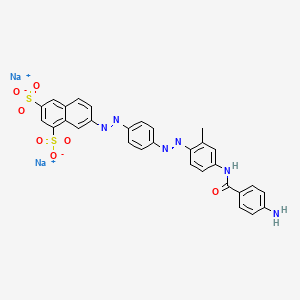
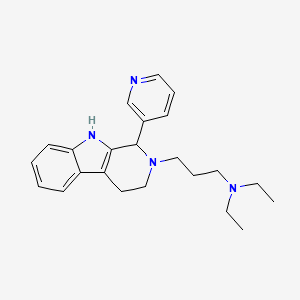
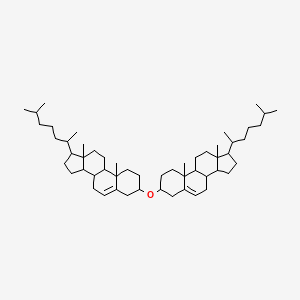

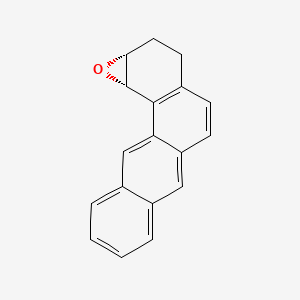
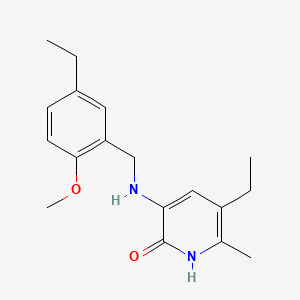

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
